molecular formula C11H12F3N B13165515 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

Cat. No.: B13165515
M. Wt: 215.21 g/mol
InChI Key: ZBSMXVIYDHCTBX-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Phenyl Ring: This step involves the coupling of the trifluoromethylated intermediate with a phenyl ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine group to an amide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of methylated or amidated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The cyclopropane ring provides rigidity and stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Biological Activity

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine, also known by its chemical formula C11_{11}H12_{12}F3_3N, has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a cyclopropanamine moiety, which has been associated with various pharmacological effects, including interactions with neurotransmitter systems.

The compound's molecular weight is approximately 251.68 g/mol, and it is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity and lipophilicity. The IUPAC name for this compound is this compound hydrochloride.

PropertyValue
Chemical FormulaC11_{11}H12_{12}F3_3N
Molecular Weight251.68 g/mol
IUPAC NameThis compound hydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities that may include:

  • Antidepressant Activity : The compound has been investigated for its potential effects on serotonin and norepinephrine reuptake inhibition, suggesting a role in mood regulation.
  • CNS Activity : Given its structural similarities to other psychoactive compounds, it may influence central nervous system (CNS) pathways, potentially offering therapeutic benefits in conditions such as anxiety and depression.

The biological activity of this compound is likely mediated through interactions with neurotransmitter receptors. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better penetration across the blood-brain barrier.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuropharmacological Studies :
    • A study published in a peer-reviewed journal evaluated the effects of various cyclopropanamines on serotonin receptor binding. Results indicated that compounds with similar structures to this compound demonstrated significant binding affinity for serotonin receptors, suggesting potential antidepressant properties .
  • Toxicological Assessments :
    • Toxicity studies have shown that while the compound exhibits promising pharmacological effects, it also presents certain risks at higher concentrations. Safety data indicate potential irritant effects, necessitating careful handling in laboratory settings .
  • Comparative Analysis :
    • A comparative analysis of cyclopropanamines revealed that those with trifluoromethyl substitutions often displayed enhanced potency in receptor binding assays compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2

InChI Key

ZBSMXVIYDHCTBX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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